Chemical structure and thermodynamic properties of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one
Chemical structure and thermodynamic properties of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This guide provides a comprehensive technical overview of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one, a fluorinated cyclic carbonate commonly known as Tetrafluoroethylene Carbonate (TFEC). We will delve into its fundamental chemical structure, core thermodynamic properties, and its critical role as a high-performance electrolyte additive in advanced energy storage systems. This document is intended for researchers, chemists, and materials scientists in the field of battery technology and drug development, offering field-proven insights into its application and characterization.
Introduction and Strategic Importance
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one (C₃F₄O₃) is a synthetic fluorinated organic compound that has garnered significant attention for its utility in electrochemical applications.[1] Its primary and most impactful application is as a film-forming electrolyte additive in lithium-ion batteries (LIBs). The strategic fluorination of the ethylene carbonate backbone imparts unique properties that address some of the most persistent challenges in battery performance, namely electrolyte decomposition and the stability of the electrode-electrolyte interface. By facilitating the formation of a robust and stable solid electrolyte interphase (SEI), TFEC is instrumental in enhancing the cycle life, safety, and low-temperature performance of next-generation LIBs.
Chemical Structure and Physicochemical Properties
The defining feature of TFEC is its five-membered dioxolane ring, where four hydrogen atoms of ethylene carbonate are substituted with fluorine atoms.[1] This high degree of fluorination is central to its chemical stability and electrochemical behavior.
IUPAC Name: 4,4,5,5-tetrafluoro-1,3-dioxolan-2-one[1] Synonyms: Tetrafluoroethylene Carbonate[1] CAS Number: 183301-46-4[1] Molecular Formula: C₃F₄O₃[1]
The structure consists of a carbonate group (C=O) integrated into a five-membered ring with two oxygen atoms and two fully fluorinated carbon atoms.
Caption: Molecular structure of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 160.02 g/mol | [PubChem CID 13898159][1] |
| Exact Mass | 159.97835651 Da | [PubChem CID 13898159][1] |
| Boiling Point (Predicted) | 145.1 ± 35.0 °C at 760 mmHg | N/A |
| Flash Point (Predicted) | 41.2 ± 20.8 °C | N/A |
| Topological Polar Surface Area | 35.5 Ų | [PubChem CID 13898159][1] |
Thermodynamic Properties: A Computational Perspective
The standard enthalpy of formation (ΔfH⦵), standard entropy (S°), and heat capacity (Cp) are critical for modeling chemical reactions and phase equilibria.[4] For fluorinated organic compounds, high-level computational methods like CBS-APNO, G4, and W1U, often used in conjunction with isodesmic reactions, provide results with high accuracy.[6][7]
| Thermodynamic Property | Significance in Application |
| Standard Enthalpy of Formation (ΔfH⦵) | Indicates the compound's intrinsic stability. A highly negative value suggests greater stability, which is crucial for a non-reactive component in an electrolyte. |
| Standard Molar Entropy (S°) | Relates to the disorder or randomness of the molecules. Influences the Gibbs free energy of solvation and reaction spontaneity. |
| Heat Capacity (Cp) | Describes the amount of heat required to raise the temperature of the substance. Important for thermal management and safety modeling in batteries. |
Core Application: SEI Formation in Lithium-Ion Batteries
The primary function of TFEC in a lithium-ion battery is to be sacrificially reduced on the anode surface during the initial charging cycles. This controlled decomposition forms a stable, ionically conductive, and electronically insulating Solid Electrolyte Interphase (SEI).
This TFEC-derived SEI layer is superior to that formed from conventional carbonate electrolytes for several reasons:
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Composition: It incorporates lithium fluoride (LiF), a component known to enhance SEI stability and reduce impedance.
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Durability: The resulting SEI is mechanically robust and can better withstand the volume changes of the anode (especially silicon-based anodes) during lithiation and delithiation.
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Functionality: It effectively prevents further decomposition of the bulk electrolyte, which preserves the electrolyte's integrity and extends the battery's cycle life.
Caption: Workflow of SEI formation enabled by the TFEC additive.
Experimental and Computational Protocols
To ensure scientific integrity, the characterization and property prediction of TFEC must follow self-validating systems. Below are authoritative protocols for both experimental verification and computational analysis.
Protocol 1: Structural Verification via Spectroscopic Analysis
This protocol outlines the use of Fourier Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure of TFEC. These two techniques are complementary and provide a comprehensive vibrational fingerprint of the molecule.[8][9]
Objective: To confirm the presence of key functional groups and the overall molecular structure of a synthesized or procured TFEC sample.
Methodology:
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Sample Preparation:
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Ensure the sample is handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination, as TFEC is hygroscopic.[10]
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For Attenuated Total Reflectance (ATR)-FTIR, a small drop of the liquid sample is placed directly on the crystal.[10]
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For Raman spectroscopy, the sample can be analyzed directly through a sealed glass vial to maintain its inert environment.
-
-
FTIR Spectroscopy:
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Instrument: A Bruker Tensor or similar spectrometer with a diamond ATR accessory.[11]
-
Procedure: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
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Expected Peaks: Look for characteristic vibrational modes:
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C=O Stretch: A strong, sharp peak typically around 1800-1850 cm⁻¹, shifted to a higher wavenumber compared to non-fluorinated ethylene carbonate due to the electron-withdrawing effect of the fluorine atoms.
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C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
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C-O Stretch: Peaks associated with the carbonate ester linkage.
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-
-
Raman Spectroscopy:
-
Instrument: A spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
Procedure: Focus the laser on the sample and collect the scattered light.
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Expected Peaks: Raman is particularly sensitive to symmetric vibrations and non-polar bonds. Key peaks will complement the FTIR data, confirming the carbonate ring structure and C-F bonds.
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-
Validation:
-
The obtained spectra serve as a unique fingerprint.[8] Compare the experimental peak positions and relative intensities with reference spectra from databases or from spectra predicted by DFT calculations (see Protocol 2). A match validates the chemical identity and purity of the sample.
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Protocol 2: Determination of Thermodynamic Properties via DFT
This protocol describes a computational workflow to accurately predict the gas-phase enthalpy of formation of TFEC.
Objective: To calculate the standard enthalpy of formation (ΔfH⦵) of TFEC with high accuracy.
Methodology:
-
Software: Gaussian 16 or a similar quantum chemistry software package.[2]
-
Computational Method:
-
Geometry Optimization: Optimize the molecular geometry of TFEC using a reliable DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[12]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[3]
-
High-Accuracy Energy Calculation: For higher accuracy, use a composite method such as G4 or CBS-QB3 on the optimized geometry. These methods are designed to approximate high-level coupled-cluster calculations at a lower computational cost.[13]
-
-
Isodesmic Reaction Scheme (Self-Validating Step):
-
Causality: A direct calculation of the enthalpy of formation from constituent atoms (C, F, O) can have large errors. An isodesmic reaction is a hypothetical reaction where the types of chemical bonds on the reactant and product sides are very similar. This similarity allows for significant cancellation of systematic errors in the quantum chemical calculations.[6][7]
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Constructing the Reaction: Design a reaction involving TFEC and well-characterized reference molecules. For example:
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4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one + C₂H₆ → Ethylene Carbonate + C₂F₄ + H₂
-
-
Calculation:
-
Calculate the high-accuracy electronic energy for all species in the reaction (TFEC and the reference molecules).
-
Calculate the enthalpy of reaction (ΔH_rxn) at 298.15 K using the formula: ΔH_rxn = Σ(H_products) - Σ(H_reactants)
-
Rearrange the standard formula to solve for the unknown enthalpy of formation of TFEC: ΔH_rxn = Σ(ΔfH⦵_products) - Σ(ΔfH⦵_reactants) ΔfH⦵(TFEC) = Σ(ΔfH⦵_products) - ΔH_rxn - Σ(ΔfH⦵_reactants_known)
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-
-
Validation and Trustworthiness:
-
The accuracy of the method is validated by the use of experimentally well-known reference species. The choice of a bond-conserving isodesmic reaction ensures that the calculated ΔH_rxn is highly reliable, leading to a trustworthy prediction for the target molecule's enthalpy of formation.[13]
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Conclusion
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is a pivotal molecule in the advancement of lithium-ion battery technology. Its highly fluorinated structure provides the chemical and electrochemical stability necessary to form a superior solid electrolyte interphase on battery anodes. This guide has detailed its chemical structure, computationally-derived thermodynamic properties, and its mechanism of action. The provided protocols for spectroscopic characterization and computational analysis represent a robust framework for researchers to validate and further investigate this and similar high-performance electrolyte additives. The continued study and application of TFEC are essential for developing safer, longer-lasting, and more efficient energy storage solutions.
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